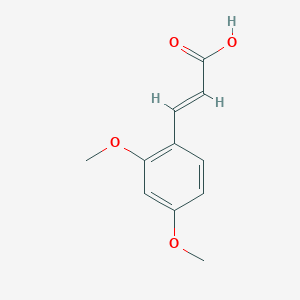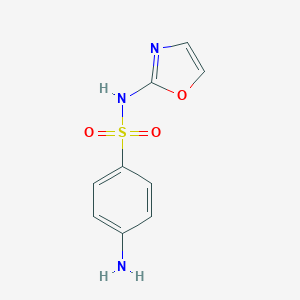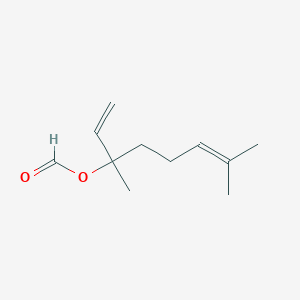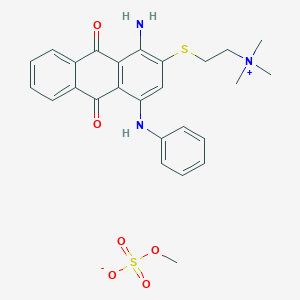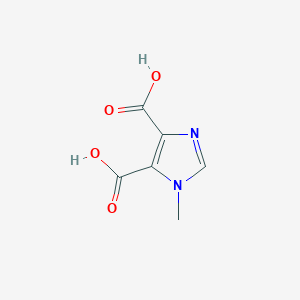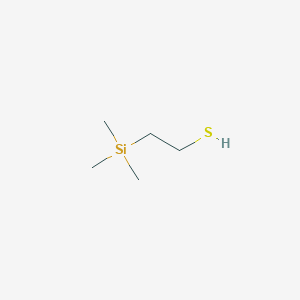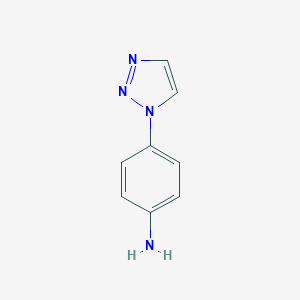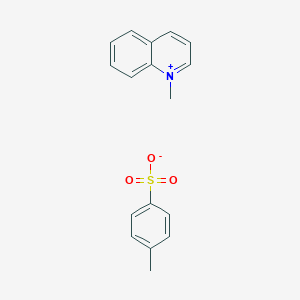
1-Methylquinolinium toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylquinolinium toluene-p-sulphonate, also known as MQTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. The unique properties of MQTS make it a valuable tool for researchers in a variety of fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not fully understood. However, it is believed that the compound acts as a surfactant, reducing the interfacial tension between the two phases and promoting the transfer of reactants between them. 1-Methylquinolinium toluene-p-sulphonate has also been shown to exhibit catalytic activity in a variety of other chemical reactions, although the specific mechanisms involved in these processes are not well understood.
Biochemische Und Physiologische Effekte
While 1-Methylquinolinium toluene-p-sulphonate has not been extensively studied for its biochemical and physiological effects, some research has suggested that the compound may have potential therapeutic applications. For example, one study found that 1-Methylquinolinium toluene-p-sulphonate was effective in inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the potential benefits and risks of using 1-Methylquinolinium toluene-p-sulphonate in a clinical setting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methylquinolinium toluene-p-sulphonate in lab experiments is its high solubility in polar solvents. This property makes it easy to incorporate into a variety of experimental protocols. Additionally, 1-Methylquinolinium toluene-p-sulphonate is relatively inexpensive and readily available, making it a cost-effective option for researchers on a tight budget.
However, there are also some limitations to using 1-Methylquinolinium toluene-p-sulphonate in lab experiments. For example, the compound can be difficult to handle, as it is highly hygroscopic and can absorb moisture from the air. Additionally, the exact mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not well understood, which can make it difficult to optimize experimental protocols.
Zukünftige Richtungen
There are many potential future directions for research on 1-Methylquinolinium toluene-p-sulphonate. One area of interest is in the development of new synthetic methodologies using 1-Methylquinolinium toluene-p-sulphonate as a catalyst. Additionally, researchers may explore the potential therapeutic applications of 1-Methylquinolinium toluene-p-sulphonate, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylquinolinium toluene-p-sulphonate and its potential applications in a variety of scientific fields.
Synthesemethoden
1-Methylquinolinium toluene-p-sulphonate can be synthesized through a simple reaction between 1-methylquinoline and toluene-p-sulphonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is highly soluble in polar solvents.
Wissenschaftliche Forschungsanwendungen
1-Methylquinolinium toluene-p-sulphonate has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a phase transfer catalyst in organic synthesis. 1-Methylquinolinium toluene-p-sulphonate has been shown to be highly effective in facilitating the transfer of reactants between immiscible phases, such as water and organic solvents. This property makes it a valuable tool for researchers working in the field of organic synthesis.
Eigenschaften
CAS-Nummer |
16218-74-9 |
|---|---|
Produktname |
1-Methylquinolinium toluene-p-sulphonate |
Molekularformel |
C17H17NO3S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H10N.C7H8O3S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
UKQVAKKCHJNWPC-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
16218-74-9 |
Synonyme |
1-methylquinolinium toluene-p-sulphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
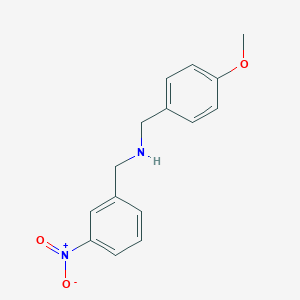
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
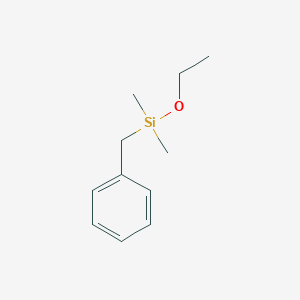
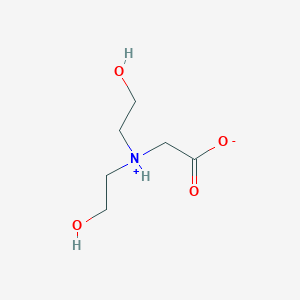
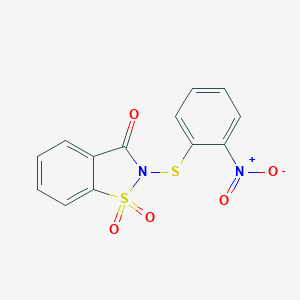
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
